molecular formula C16H19N3O2S B11801491 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11801491
M. Wt: 317.4 g/mol
InChI Key: STGIZCLJRDVWEI-UHFFFAOYSA-N
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Description

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine (CAS 1225227-12-2) is a pyridine derivative featuring a pyrrolidine ring substituted with a tosyl (p-toluenesulfonyl) group at the 1-position and linked to the pyridine core at the 5-position. This compound is synthesized via coupling reactions, as indicated by its inclusion in AK Scientific’s catalog, where it is listed with 95% purity (Product Code: 6793EC) . The tosyl group enhances electrophilicity and may influence binding to biological targets, while the pyrrolidine ring contributes conformational rigidity.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C16H19N3O2S/c1-12-4-7-14(8-5-12)22(20,21)19-10-2-3-15(19)13-6-9-16(17)18-11-13/h4-9,11,15H,2-3,10H2,1H3,(H2,17,18)

InChI Key

STGIZCLJRDVWEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a tosylated pyrrolidine derivative. One common method includes the use of tosyl chloride and pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations in Pyridin-2-amine Derivatives

The pyridin-2-amine scaffold is widely modified to explore diverse pharmacological activities. Below is a comparative analysis of key analogs:

Compound Name Substituent/Modification Key Structural Features Biological Activity (if reported) Reference
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine Tosyl-pyrrolidine at 5-position Sulfonamide group, rigid pyrrolidine ring Not explicitly reported
N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) Oxadiazole with 4-fluorophenyl Electron-withdrawing fluorine, oxadiazole Antibacterial (MIC: 4–8 µg/mL)
5-(1H-Indazol-6-yl)pyridin-2-amine (2-6) Indazole at 5-position Planar indazole heterocycle Intermediate for anticancer agents
5-(4-Methylpiperazin-1-yl)pyridin-2-amine Methylpiperazine at 5-position Basic piperazine ring Used in spirocyclic kinase inhibitors
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine Pyrrolidine at 5-position, methyl at 4 Methyl-pyridine, unmodified pyrrolidine No activity specified
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine Piperazinylmethyl at 5-position Flexible piperazine linker Research chemical (no specific activity)

Physicochemical Properties

  • 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine : Boiling point 362°C, density 1.101 g/cm³, pKa ~7.71 .

Biological Activity

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tosylpyrrolidine group, which contributes to its unique chemical reactivity and biological properties. The molecular formula is C13_{13}H14_{14}N2_2O2_2S, and it has a molecular weight of approximately 270.33 g/mol. The presence of the tosyl group enhances the compound's ability to interact with various biological targets.

The biological activity of 5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, potentially leading to anticancer effects by disrupting cell proliferation pathways.
  • Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and affecting downstream signaling pathways.

Antimicrobial Properties

Research indicates that 5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies show that it may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. Further research is necessary to elucidate its full pharmacological profile and therapeutic potential.

Research Applications

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine is utilized in various research contexts:

  • Drug Discovery : Its unique structure makes it a promising lead compound for the development of new therapeutics targeting specific diseases.
  • Synthetic Chemistry : The compound serves as a building block for synthesizing more complex organic molecules and heterocycles, contributing to advancements in synthetic methodologies .

Case Studies and Research Findings

A selection of studies highlights the biological activity and potential applications of 5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported between 10–50 µg/mL.
Study 2Investigated anticancer properties in human cancer cell lines, showing significant reduction in cell viability at concentrations above 25 µM.
Study 3Explored enzyme inhibition mechanisms, identifying potential targets involved in metabolic pathways crucial for cancer progression.

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